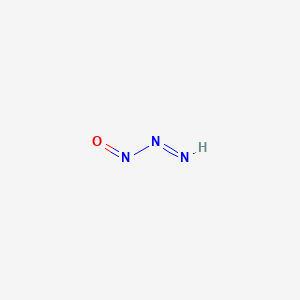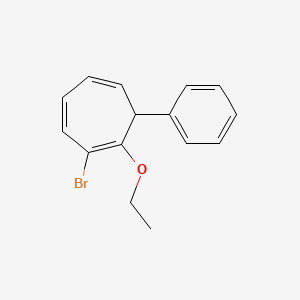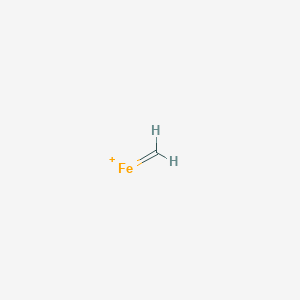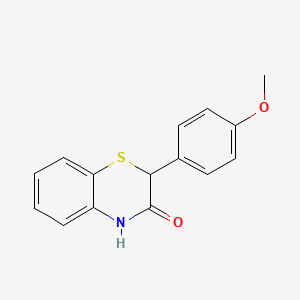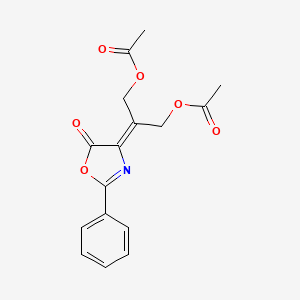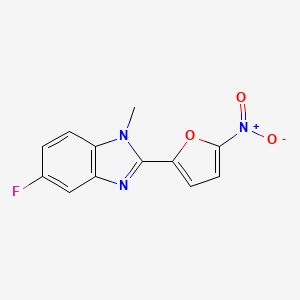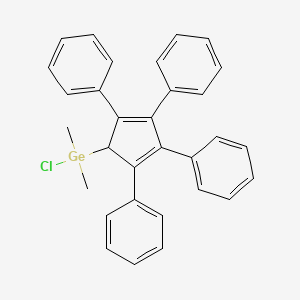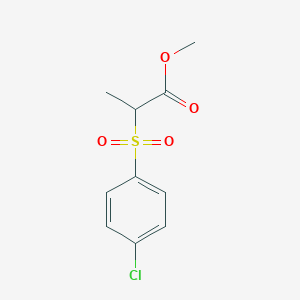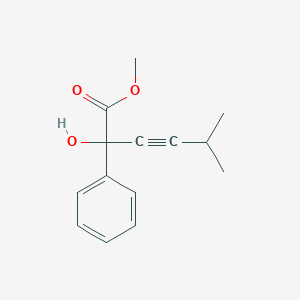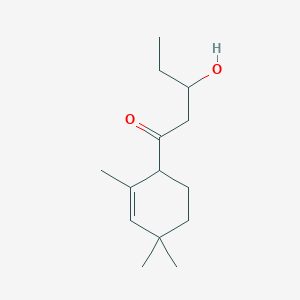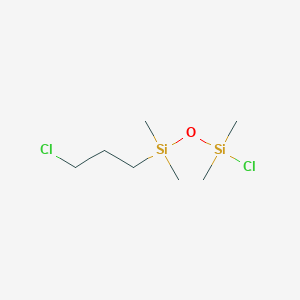
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H18Cl2OSi2. This compound is characterized by the presence of a disiloxane backbone with two chlorine atoms attached to the silicon atoms and a chloropropyl group. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-dichloropropane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the chloropropyl group to other functional groups such as alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Alcohols and Carboxylic Acids: Formed during oxidation of the chloropropyl group.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The disiloxane backbone provides flexibility and stability, making it an ideal candidate for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-hydroxypropane: Similar in structure but contains a hydroxyl group instead of a chloropropyl group.
1-Bromo-3-chloropropane: Contains a bromine atom instead of a second chlorine atom.
1-Chloro-3-iodopropane: Contains an iodine atom instead of a second chlorine atom.
Uniqueness
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which provides enhanced stability and flexibility compared to other similar compounds. This makes it particularly useful in applications where stability and flexibility are crucial, such as in the production of silicone-based materials and drug delivery systems.
Eigenschaften
CAS-Nummer |
92176-40-4 |
|---|---|
Molekularformel |
C7H18Cl2OSi2 |
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
chloro-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H18Cl2OSi2/c1-11(2,7-5-6-8)10-12(3,4)9/h5-7H2,1-4H3 |
InChI-Schlüssel |
UKXZLPOXWRFSIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCl)O[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
